N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Description

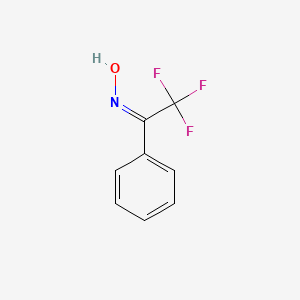

N-(2,2,2-Trifluoro-1-phenylethylidene)hydroxylamine (CAS: 655-25-4) is a hydroxylamine derivative featuring a trifluoroethylidene group bonded to a phenyl ring. Its structure combines electron-withdrawing trifluoromethyl (CF₃) groups with a planar aromatic system, which may influence its chemical reactivity, metabolic stability, and biological interactions.

Properties

IUPAC Name |

(NZ)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKWYJVGKNCDJJ-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine can be synthesized through the reaction of 2,2,2-Trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimizations for larger scale production. This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers with high thermal stability and unique mechanical properties.

Mechanism of Action

The mechanism by which N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: The compound may influence various biochemical pathways, including those related to oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxylamine Derivatives with Bioactive Substituents

Key Compounds :

- Compound 1 (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)

- Compound 2 (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)

- N-(2-Methoxyphenyl)hydroxylamine

Key Findings :

- The CF₃ group in the target compound may enhance metabolic stability compared to N-(2-methoxyphenyl)hydroxylamine, which undergoes rapid enzymatic reduction to o-anisidine .

- Compounds 1 and 2 demonstrate superior binding affinities (−8.7/−8.5 kcal/mol) to trehalase compared to the control ligand (−6.3 kcal/mol), suggesting that hydroxylamine derivatives with rigid aromatic systems (e.g., isothiazol) are potent enzyme inhibitors .

Aromatic Phthalimides and Polymer Precursors

Key Compound : 3-Chloro-N-phenyl-phthalimide ()

Key Insight :

While 3-chloro-N-phenyl-phthalimide is utilized in polymer chemistry, the target compound’s CF₃ group could similarly serve as a functional handle for designing advanced materials, though this application remains unexplored in the provided evidence.

Diphenylamine Analogs and Thyroid Hormone Mimetics

Key Compounds : Tofenamic acid, Thyroxine (T4), Triiodothyronine (T3) ()

| Feature | This compound | Diphenylamine Analogs |

|---|---|---|

| Aromatic Systems | Single phenyl ring | Multiple phenyl/iodinated rings |

| Bioactivity | Not reported | Anti-inflammatory (tofenamic acid), hormonal (T3/T4) |

Key Insight :

The target compound lacks the multi-ring iodinated structure of thyroid hormones, limiting direct bioactivity comparisons. However, its phenyl-hydroxylamine scaffold could be modified for drug design, similar to diphenylamine derivatives .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : The CF₃ group in the target compound may enhance binding to electron-rich enzyme active sites compared to methoxy or chloro substituents, as seen in trehalase inhibitors () and phthalimides ().

- Rigidity vs.

- Metabolic Pathways : Fluorinated compounds often resist oxidative metabolism, contrasting with N-(2-methoxyphenyl)hydroxylamine, which is rapidly reduced .

Biological Activity

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on available research.

- Chemical Formula : C9H8F3N

- CAS Number : 67655-83-8

- Molecular Weight : 201.16 g/mol

The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with various biological macromolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues in enzymes, thus altering their function.

- Antioxidant Activity : Hydroxylamines are known to exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of hydroxylamine derivatives. This compound has shown promising results against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. A notable case study involved its application against human breast cancer cells (MCF-7):

- IC50 Value : 25 µM after 48 hours of exposure.

This indicates a moderate level of cytotoxicity, suggesting potential for further development as an anticancer agent.

Research Findings and Applications

The exploration of this compound in scientific research has revealed several applications:

- Drug Development : Its unique structural features make it a candidate for developing new therapeutic agents targeting specific diseases.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic compounds due to its reactive nature.

- Biological Studies : It is utilized in studying the mechanisms of action of hydroxylamines in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.